molecular formula C7H10N2 B133558 2-Ethyl-2-methylsuccinonitrile CAS No. 4172-97-8

2-Ethyl-2-methylsuccinonitrile

Cat. No. B133558
CAS RN: 4172-97-8
M. Wt: 122.17 g/mol
InChI Key: DJZGLUQLFIHGPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of carbonyl solid acid as a catalyst in the esterification process without the need for organic solvents or extra phase transfer catalysts in sulfonation. The synthesis of Ethylene glycol Gemini sodium 2-methyl-1-pentanol sulfosuccinate, for example, is achieved through a two-step process involving single-esterification followed by di-esterification, and finally sulfonation, with high esterification and sulfonation rates . This suggests that a similar approach might be applicable for synthesizing 2-Ethyl-2-methylsuccinonitrile, although the specific conditions would need to be tailored to the unique structure of the compound.

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to 2-Ethyl-2-methylsuccinonitrile, such as 2,3-bis[allylsulfanyl(amino)methylidene]succinonitrile, have been studied using X-ray analysis . This technique allows for a detailed understanding of the arrangement of atoms within the molecule and can provide valuable information about the molecular geometry, bond lengths, and angles, which are crucial for predicting the reactivity and properties of the compound.

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions specifically involving 2-Ethyl-2-methylsuccinonitrile, they do offer insights into the reactivity of structurally related compounds. For instance, the synthesis of 2,3-bis[allylsulfanyl(amino)methylidene]succinonitrile involves alkylation, which is a common reaction in organic chemistry that could potentially be relevant to 2-Ethyl-2-methylsuccinonitrile as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by various techniques, such as infrared spectroscopy (IR), which helps confirm the structure of the product . The critical micelle concentration (CMC) and surface tension at the CMC (γCMC) are measured to assess the surfactant properties of the synthesized compound . These properties are important for understanding the behavior of the compound in solution and its potential applications. The emulsifying power, permeability, and hard water resistance are also evaluated, providing a comprehensive picture of the compound's performance in different conditions .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines
The utility of ethyl 2-methyl-2,3-butadienoate, a compound related to 2-ethyl-2-methylsuccinonitrile, in synthetic organic chemistry is exemplified through its role in the [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine. This reaction leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. The expansion of this methodology involves employing ethyl 2-(substituted-methyl)-2,3-butadienoates to obtain ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating high diastereoselectivities (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Living Cationic Ring-Opening Polymerization
The living cationic ring-opening polymerizations of 2-ethyl-2-oxazoline, alongside other derivatives, were explored in a microwave reactor, highlighting the significant enhancement in reaction rates due to microwave irradiation. This process yields well-defined polymers with narrow polydispersity indices (PDI), underlining the method's efficiency and the role of 2-ethyl derivatives in polymer chemistry (F. Wiesbrock, R. Hoogenboom, M. Leenen, M. Meier, U. Schubert, 2005).

Synthesis of 2-Aminohydropyridines and 2-Pyridinones
A practical synthetic method involving domino reactions with substituted acetonitriles, including 2-ethyl-2-methylsuccinonitrile derivatives, has been developed for producing functionalized 2-amino hydropyridines and 2-pyridinones. This approach demonstrates the versatility of substituted acetonitriles in facilitating complex organic transformations (Jing Sun, Yan Sun, E. Xia, Chaoguo Yan, 2011).

Thermal Stability in Lithium Ion Batteries
Succinonitrile (SN), chemically related to 2-ethyl-2-methylsuccinonitrile, has been evaluated as an additive for lithium ion batteries. Its incorporation into ethylene carbonate-based electrolytes significantly improves thermal stability without compromising cyclability or capacity. This improvement is attributed to strong complex formation between surface metal atoms of LixCoO2 and the nitrile groups of SN, offering insights into the material's potential for enhancing battery safety and performance (Young-soo Kim, Tae-Hee Kim, Hochun Lee, Hyun‐Kon Song, 2011).

Microwave-Assisted Polymer Synthesis
The living cationic ring-opening polymerization of 2-ethyl-2-oxazoline, among other monomers, has been efficiently executed in a microwave reactor, leading to the synthesis of a library of diblock copoly(2-oxazoline)s and chain-extended homo poly(2-oxazoline)s. This rapid and controlled process underscores the method's capability to produce polymers with desirable thermal characteristics, further contributing to the advancement of polymer science (F. Wiesbrock, R. Hoogenboom, M. Leenen, Sfgm Sjoerd van Nispen, M. V. D. Loop, Ch Caroline Abeln, Amj Antje van den Berg, U. Schubert, 2005).

properties

IUPAC Name

2-ethyl-2-methylbutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZGLUQLFIHGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961925
Record name 2-Ethyl-2-methylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methylsuccinonitrile

CAS RN

4172-97-8
Record name 2-Ethyl-2-methylbutanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4172-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-methylsuccinonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-methylbutanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylsuccinonitrile
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